molecular formula C15H17N5O3 B2904431 7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-65-9

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2904431
CAS No.: 476481-65-9
M. Wt: 315.333
InChI Key: NZAJBIIFNPMZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a p-tolylamino group attached to a purine scaffold. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.

    Introduction of the hydroxyethyl group: This can be achieved through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.

    Amination with p-tolylamine:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products

    Oxidation: Oxidation of the hydroxyethyl group can lead to the formation of a ketone or aldehyde.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine structure.

    Theobromine: Found in chocolate, with similar stimulant properties.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and applications.

Properties

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-(4-methylanilino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-9-3-5-10(6-4-9)16-14-17-12-11(20(14)7-8-21)13(22)18-15(23)19(12)2/h3-6,21H,7-8H2,1-2H3,(H,16,17)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAJBIIFNPMZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2CCO)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-65-9
Record name 7-(2-HYDROXYETHYL)-3-METHYL-8-(4-TOLUIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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